molecular formula C14H11BO2 B1174623 emrA protein CAS No. 148770-76-7

emrA protein

Cat. No.: B1174623
CAS No.: 148770-76-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EmrA is a membrane fusion protein (MFP) critical to the EmrAB-TolC tripartite multidrug efflux system in Gram-negative bacteria like Escherichia coli. It facilitates antibiotic resistance by extruding toxic compounds across the cell envelope.

Properties

CAS No.

148770-76-7

Molecular Formula

C14H11BO2

Synonyms

emrA protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • Membrane Anchoring : EmrA is anchored to the inner membrane via residues 1–59, with residues 23–46 forming a transmembrane α-helix [1]. Truncated variants (e.g., EmrA-(49–390)) lack this domain and are soluble in the periplasm [11].
  • Periplasmic Domain : The periplasmic region (residues 47–390) contains a short β-sheet domain (residues 48–95) and a large α-helical coiled-coil structure, which mediates interactions with TolC and drug substrates [4].
  • Oligomerization : EmrA forms dynamic oligomers (dimers/trimers) driven by its N-terminal leucine zipper motif and periplasmic coiled-coil domains [9].

Functional Role

  • Drug Binding: EmrA binds substrates like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) with a dissociation constant (Kd) of 1.2 μM and 2,4-dinitrophenol (DNP) with Kd = 9.4 μM, correlating with efflux efficiency [4].
  • Efflux Mechanism : EmrA bridges the inner membrane transporter EmrB (major facilitator superfamily, MFS) and the outer membrane channel TolC, enabling direct drug transfer across the periplasm [13].

Comparison with Similar Membrane Fusion Proteins (MFPs)

Table 1: Key Features of EmrA and Homologous MFPs

Protein System Family Oligomerization Drug Binding Affinity (Kd) Structural Distinctions References
EmrA MFS Dimers/trimers CCCP: 1.2 μM; DNP: 9.4 μM N-terminal leucine zipper; periplasmic coiled-coil [7] [1,4,7,9]
AcrA RND Weak/no oligomerization Not directly demonstrated Extended α-hairpin loops; RND-specific helical hairpin [13] [5,7,13]
MacA ABC Distinct oligomerization N/A ABC-specific ATP-binding domain; lacks drug-binding data [7] [4,7]
HmrA MFS (homolog) Similar to EmrA FCCP-resistant 46.2% identity with EmrA; conserved tryptophans [6] [1,6]
CprA MFS (CprABC system) Monomer/dimer N/A Shorter (370 aa); β-barrel domain fused to TM helix [10] [10]

EmrA vs. AcrA (RND Family)

  • Structural Differences :
    • EmrA relies on a leucine zipper and periplasmic coiled-coil for oligomerization, while AcrA uses α-hairpin loops for stability [13].
    • AcrA lacks direct drug-binding evidence, suggesting its role is primarily structural in the AcrAB-TolC RND system [13].
  • Functional Divergence :
    • EmrAB-TolC (MFS) uses proton motive force, whereas AcrAB-TolC (RND) employs proton antiport for efflux [13].

EmrA vs. MacA (ABC Family)

  • Oligomerization Dynamics: EmrA forms reversible dimers/trimers in a concentration-dependent manner, while MacA oligomerization is less pronounced [7].
  • Mechanistic Role :
    • MacA couples ATP hydrolysis (via MacB) to drug transport, contrasting with EmrA’s proton-driven mechanism [7].

EmrA vs. HmrA (MFS Homolog)

  • Conserved Features :
    • Both share conserved tryptophan residues and similar circular dichroism (CD) spectra, suggesting analogous structural frameworks [6].

EmrA vs. CprA (CprABC System)

  • Domain Architecture :
    • CprA has a shorter N-terminal transmembrane helix fused to a β-barrel, unlike EmrA’s extended periplasmic domain [10].
  • Evolutionary Divergence :
    • CprA shares only 26.97% sequence identity with EmrA, reflecting functional specialization in distinct efflux systems [10].

Research Findings and Controversies

  • Oligomerization Mechanism :
    • EmrA forms trimers even without its N-terminal leucine zipper, suggesting periplasmic domains contribute to oligomerization [9].
    • In contrast, AcrA shows minimal oligomerization, emphasizing family-specific assembly strategies [7].
  • Phylogenetic Distribution :
    • EmrA homologs in Gram-positive bacteria often co-occur with multiple MFP genes, implying hetero-oligomeric efflux complexes absent in Gram-negative systems [4].

Q & A

Q. What experimental methods are used to determine the secondary structure of EmrA?

Answer: Circular dichroism (CD) spectroscopy is a primary method for analyzing EmrA's secondary structure, as it provides quantitative data on α-helix and β-sheet content. For example, CD spectra of EmrA-(49–390) confirmed 31% α-helix and 20.1% β-sheet, aligning with Jpred predictions . Additional techniques like dynamic light scattering (DLS) and analytical size-exclusion chromatography (SEC) can assess oligomeric states, which are critical for functional studies .

Q. How can researchers assess EmrA’s role in antibiotic resistance mechanisms?

Answer: Genetic knockout studies and phenotypic assays are key. For instance, emrAB deletion strains show increased sensitivity to compounds like nitroxoline, while emrR mutations correlate with EmrA/TolC overexpression and resistance . Pairing these with MIC (minimum inhibitory concentration) assays quantifies resistance levels.

Q. What techniques are recommended for detecting EmrA overexpression in bacterial strains?

Answer: Western blotting with anti-EmrA antibodies is standard. Quantitative methods like ELISA or flow cytometry can measure protein levels in clinical isolates, as demonstrated in E. coli and K. pneumoniae strains with elevated EmrA .

Q. How should researchers validate protein-protein interactions involving EmrA?

Answer: Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) are robust. SPR, in particular, allows real-time measurement of binding kinetics (e.g., KD values) between EmrA and partners like TolC .

Advanced Research Questions

Q. How can contradictions in EmrA oligomerization studies be resolved?

Answer: Contradictory dimerization data (e.g., membrane association vs. domain truncation) require multi-method validation. For example, EmrA-(29–390) lacks dimerization capacity despite membrane association, suggesting domain-specific interactions. Combining SEC-MALS (size-exclusion chromatography with multi-angle light scattering) and crosslinking assays can reconcile discrepancies .

Q. What strategies optimize SPR assays for studying EmrA-ligand interactions?

Answer: Immobilize EmrA on a CM5 sensor chip via amine coupling, and use kinetic titration to account for avidity effects. Include negative controls (e.g., EmrA mutants lacking binding domains) to distinguish specific binding. SPR protocol optimization is critical for low-affinity ligands .

Q. How can computational models be integrated with experimental data to predict EmrA structure-function relationships?

Answer: Combine AlphaFold2 predictions with experimental data (e.g., CD, mutagenesis). For example, Jpred-predicted α-helix regions (residues 96–213) were validated via CD, enabling targeted mutagenesis to probe functional domains .

Q. What statistical approaches are suitable for analyzing the impact of emrR mutations on EmrA expression?

Answer: Use linear mixed-effects models to account for strain variability in RNA-seq or proteomics data. Clinical isolates with emrR mutations (e.g., Extended Data Fig. 5c) showed 4-fold EmrA increases, analyzed via ANOVA with post-hoc Tukey tests .

Methodological Best Practices

Q. What protocols ensure reproducibility in CD spectroscopy for EmrA?

Answer: Standardize protein concentration (A280 measurements) and buffer conditions (e.g., 20 mM phosphate, pH 7.4). Perform triplicate scans and subtract buffer baselines, as minor errors in concentration significantly affect % helicity calculations .

Q. How should batch effects be managed in large-scale EmrA studies (e.g., clinical isolates)?

Answer: Use randomized block designs and include internal controls (e.g., wild-type strains) in each batch. Normalize data using Z-score or ComBat to correct for technical variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.